molecular formula C8H5F3O2 B11775974 (E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one

(E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one

Cat. No.: B11775974
M. Wt: 190.12 g/mol
InChI Key: XAWNCDXABDPWLO-ONEGZZNKSA-N
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Description

(E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one is an organic compound that features a trifluoromethyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one typically involves the reaction of furan derivatives with trifluoromethyl ketones under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the furan ring is introduced to the trifluoromethyl ketone in the presence of a strong base such as sodium hydroxide or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, sodium ethoxide, or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

(E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of (E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The furan ring can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(furan-2-yl)but-3-en-2-one: This compound lacks the trifluoromethyl group but shares the furan ring and enone structure.

    Furfural: A simpler furan derivative with an aldehyde group instead of the enone structure.

    2-Furyl methyl ketone: Another furan derivative with a different substitution pattern.

Uniqueness

(E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable building block in various applications.

Properties

Molecular Formula

C8H5F3O2

Molecular Weight

190.12 g/mol

IUPAC Name

(E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)7(12)4-3-6-2-1-5-13-6/h1-5H/b4-3+

InChI Key

XAWNCDXABDPWLO-ONEGZZNKSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C(F)(F)F

Canonical SMILES

C1=COC(=C1)C=CC(=O)C(F)(F)F

Origin of Product

United States

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